molecular formula C26H26N2OS B2430760 N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-11-1

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2430760
CAS No.: 532974-11-1
M. Wt: 414.57
InChI Key: NETCHCPKAORYII-UHFFFAOYSA-N
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Description

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that features a benzylthio group attached to an indole ring, which is further connected to a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring, followed by the introduction of the benzylthio group through a nucleophilic substitution reaction. The final step involves the coupling of the indole derivative with 3,5-dimethylbenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The indole ring can intercalate with DNA, affecting gene expression and cellular function. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzylthio)ethyl)benzamide: Lacks the indole ring, making it less complex and potentially less bioactive.

    3,5-Dimethyl-N-(2-(3-(methylthio)-1H-indol-1-yl)ethyl)benzamide: Similar structure but with a methylthio group instead of a benzylthio group, which may alter its reactivity and biological activity.

Uniqueness

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is unique due to the presence of both the benzylthio group and the indole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-19-14-20(2)16-22(15-19)26(29)27-12-13-28-17-25(23-10-6-7-11-24(23)28)30-18-21-8-4-3-5-9-21/h3-11,14-17H,12-13,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETCHCPKAORYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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